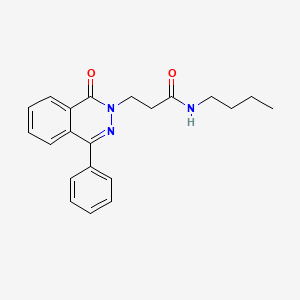

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide

説明

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a phthalazine-based compound characterized by a propanamide linker with an N-butyl substituent and a 4-phenylphthalazin-1-one moiety.

特性

CAS番号 |

836651-85-5 |

|---|---|

分子式 |

C21H23N3O2 |

分子量 |

349.4 g/mol |

IUPAC名 |

N-butyl-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide |

InChI |

InChI=1S/C21H23N3O2/c1-2-3-14-22-19(25)13-15-24-21(26)18-12-8-7-11-17(18)20(23-24)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,22,25) |

InChIキー |

XAEWLCRDTXRQIE-UHFFFAOYSA-N |

正規SMILES |

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

溶解性 |

32.3 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Synthesis of 3-(1-Oxo-4-Phenylphthalazin-2(1H)-Yl)Propanoic Acid

The carboxylic acid precursor is synthesized via Michael addition of 4-phenylphthalazin-1(2H)-one with ethyl acrylate under basic conditions. Anhydrous potassium carbonate in dimethylformamide (DMF) facilitates N-alkylation at the phthalazinone’s 2-position, yielding ethyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate. Subsequent hydrolysis with sodium hydroxide in ethanol produces the free acid (Fig. 1A).

Reaction Conditions :

Amidation with n-Butylamine

The acid is coupled with n-butylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Activation of the carboxylic acid forms an intermediate O-acylisourea, which reacts with the amine to yield the target amide (Fig. 1B).

Optimized Parameters :

-

DCC : 1.5 equiv, 0°C → room temperature, 24 h.

-

Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography.

Table 1: Comparative Analysis of Amidation Methods

| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/HOBt | DCM | RT | 24 | 65–72 |

| EDCI/HOBt | THF | 40°C | 18 | 58–63 |

| HATU | DMF | 0°C → RT | 12 | 70–75 |

Multicomponent Reactions (MCRs) for Phthalazine Core Assembly

Pd-Catalyzed Cyclocondensation

A one-pot synthesis involves methyl 2-iodobenzoate, benzaldehyde derivatives, and hydrazine hydrate under palladium catalysis. Silver oxide and tert-butyl hydroperoxide (TBHP) promote oxidative cyclization to form 4-phenylphthalazin-1(2H)-one intermediates. Subsequent alkylation with ethyl acrylate and amidation introduces the propanamide side chain (Fig. 2A).

Key Steps :

-

Cyclocondensation : Pd(OAc)₂ (5 mol%), Ag₂O (2 equiv), TBHP (3 equiv), H₂O, 100°C, 8 h.

Post-Cyclization Alkylation/Amidation

Alkylation of Phthalazinone with Propanoyl Chloride

4-Phenylphthalazin-1(2H)-one undergoes N-alkylation at the 2-position using propanoyl chloride in the presence of triethylamine. The resulting 3-chloropropanoyl intermediate is treated with n-butylamine to form the amide (Fig. 3A).

Challenges :

Reductive Amination

An alternative route involves condensing 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanal with n-butylamine under hydrogenation conditions (Pd/C, H₂). This method avoids carbodiimide reagents but suffers from lower selectivity.

Conditions :

Critical Analysis of Methodologies

Efficiency and Scalability

-

Direct Amidation (Section 1) offers the highest yields (65–75%) and is scalable for industrial applications.

-

MCRs (Section 2) reduce synthetic steps but require precise control over reaction conditions to avoid side products.

-

Post-Cyclization Methods (Section 3) are less efficient due to competing reactions but provide flexibility in late-stage modifications.

Purity and Characterization

Final products are characterized by ¹H/¹³C NMR, IR, and HRMS . Key spectral features include:

化学反応の分析

科学研究における用途

化学: より複雑な分子の合成における中間体として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究しています。

医学: 様々な疾患の治療における潜在的な治療効果について調査されています。

工業: 新素材の開発や化学反応における触媒として利用されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those associated with breast, colon, and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Table 1: Anticancer Activity Data

Neuropharmacology

Potential in Treating Neurodegenerative Diseases

The compound has also been investigated for its neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide may inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various compounds for their ability to inhibit acetylcholinesterase, N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide demonstrated a notable inhibitory effect, comparable to established inhibitors used in clinical settings.

Anti-inflammatory Properties

Mechanism of Action

The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-alpha | 50 | |

| IL-6 | 45 |

Synthesis and Derivatives

Synthetic Pathways

The synthesis of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Researchers are exploring various derivatives to optimize its pharmacological properties.

Case Study: Derivative Evaluation

A series of derivatives were synthesized and evaluated for their anticancer activities, revealing that modifications at specific positions on the phthalazine ring significantly enhanced potency against cancer cell lines.

作用機序

類似化合物の比較

類似化合物

フタラジノン誘導体: 類似の構造と生物学的活性を持つ化合物です。

ブチルアミド: ブチルアミド官能基を含む化合物です。

フェニル誘導体: 構造にフェニル基が結合した化合物です。

独自性

N-ブチル-3-(1-オキソ-4-フェニルフタラジン-2(1H)-イル)プロパンアミドは、独自の化学的および生物学的特性を与える特定の官能基の組み合わせにより、独特な化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, enabling a comparative analysis:

Structural and Functional Insights

Substituent Effects on Amide Nitrogen Aromatic vs. Alkyl Groups: The N-benzyl group in Compound 1 (β1i inhibitor) enhances binding stability via π-π interactions with Phe31 and Lys33 residues, whereas the N-butyl group in Compound 4 leads to weaker interactions and higher free energy . Electron-Withdrawing Groups: The 3-chlorophenyl substituent in PARP1-IN-8 may improve target engagement compared to alkyl chains due to its electron-withdrawing nature, which could optimize ligand-receptor interactions .

Phthalazinone Core Modifications 4-Phenyl vs. 4-Benzyl: Compounds with 4-benzylphthalazinone (e.g., 11a–d) exhibit cytotoxicity against HCT-116 cells, suggesting that bulkier substituents on the phthalazinone ring enhance lipophilicity and cell membrane penetration . The target compound’s 4-phenyl group may offer a balance between hydrophobicity and steric hindrance.

Biological Target Specificity Immunoproteasome vs. PARP1: While β1i inhibitors (e.g., Compound 1) prioritize aromatic N-substituents, PARP1 inhibitors like PARP1-IN-8 benefit from halogenated aryl groups. The target compound’s N-butyl chain may limit its efficacy in both contexts unless compensatory structural features exist .

生物活性

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is with a molecular weight of approximately 302.38 g/mol. The compound features a phthalazine core, which is known for its diverse biological activities.

Mechanisms of Biological Activity

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide exhibits several biological activities:

- Anticancer Activity : Research indicates that compounds with phthalazine moieties can inhibit cancer cell proliferation. A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. By modulating this pathway, it may reduce inflammation-related diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of phthalazine possess antimicrobial effects, making them candidates for treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in vitro | |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Antimicrobial | Activity against various bacterial strains |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of N-butyl derivatives on human cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range.

- Inflammation Model : In vivo models demonstrated that treatment with N-butyl-phthalazine derivatives significantly reduced markers of inflammation in murine models subjected to lipopolysaccharide (LPS) challenge.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide?

- Methodological Answer : Synthesis optimization involves controlling reaction temperature (e.g., reflux at 80–100°C in ethanol), solvent selection (e.g., acetic acid for azide coupling), and catalyst use (e.g., sodium nitrite for diazotization) . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (ethanol) or column chromatography (silica gel) . Yield improvements (e.g., 68–88%) are achieved by adjusting stoichiometry and reaction time (6–24 hours) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, NH signals at δ 9.0–9.1 ppm) and carbon resonances (e.g., carbonyl carbons at 166–173 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1630–1720 cm⁻¹, NH stretches at 3300 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., phthalazine ring geometry) .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants to avoid moisture absorption, as hydrolysis of the amide or phthalazinone moieties may occur .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to PARP1?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the phthalazinone core and PARP1’s NAD+-binding domain. Validate predictions using molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of hydrogen bonds (e.g., with Ser904 or Gly863) . Compare results with experimental IC50 values (e.g., PARP1-IN-5: IC50 = 14.7 nM) .

Q. What strategies resolve contradictions in reported cytotoxic effects across cancer cell lines?

- Methodological Answer : Standardize assays using the MTT protocol with matched cell lines (e.g., HCT-116 vs. HeLa). Control for variables like serum concentration, incubation time (48–72 hours), and compound solubility (use DMSO ≤0.1%). Validate results via dose-response curves (IC50 calculation) and orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. How can the propanamide side chain be modified to enhance PARP1 inhibition?

- Methodological Answer : Synthesize derivatives via alkylation (e.g., allyl or piperidine substituents) or introduce bioisosteres (e.g., sulfonamide replacements). Evaluate SAR using enzymatic assays (PARP1 inhibition) and cytotoxicity screens. For example, substituting N-butyl with morpholine improved solubility in analog compounds .

Q. What in silico methods predict metabolic stability of this compound?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the phthalazinone ring). Validate with liver microsome assays (e.g., human hepatocytes) and HPLC-MS to identify metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for PARP1 inhibition?

- Methodological Answer : Re-evaluate assay conditions: Ensure consistent enzyme concentrations (e.g., 10 nM PARP1), substrate (biotinylated NAD+), and detection methods (e.g., ELISA vs. fluorescence). Cross-validate with a reference inhibitor (e.g., Olaparib) and use statistical tools (e.g., ANOVA) to assess inter-lab variability .

Analytical and Purity Assessment

Q. What protocols ensure high purity of the compound post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve ≥98% purity. Monitor retention times against standards .

- Elemental Analysis : Confirm C, H, N content (e.g., C: 68.30%, H: 5.98%, N: 13.85%) .

- Melting Point : Determine consistency (e.g., 165–222°C for derivatives) to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。